![molecular formula C15H11NO3 B1600072 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one CAS No. 884500-82-7](/img/structure/B1600072.png)
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Descripción general
Descripción
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one, also known as MPB or 4-Methoxyphenyl Pyrano-Pyridinone, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of pyrano-pyridinone compounds and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one is not fully understood. However, it has been suggested that 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one exerts its biological effects by modulating various signaling pathways such as the NF-κB and MAPK pathways. 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Efectos Bioquímicos Y Fisiológicos
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been found to possess antioxidant and anticancer properties. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity and high stability under various conditions. However, one of the limitations of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one is its poor solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one. One area of research could be the development of more potent and selective analogs of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one with improved pharmacological properties. Another area of research could be the investigation of the potential of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one as a therapeutic agent for various inflammatory and metabolic diseases. Furthermore, the mechanism of action of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one could be further elucidated to better understand its biological effects.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as arthritis, asthma, and colitis.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)pyrano[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-11-6-4-10(5-7-11)14-9-13(17)12-3-2-8-16-15(12)19-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDATTVLRKQLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470837 | |
| Record name | 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one | |
CAS RN |
884500-82-7 | |
| Record name | 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



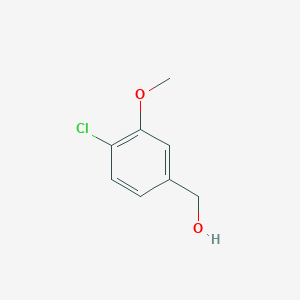
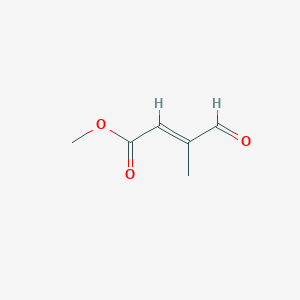
![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)

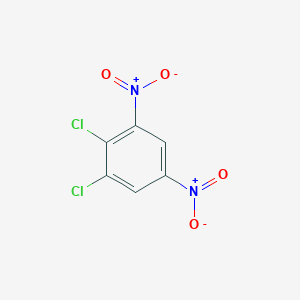
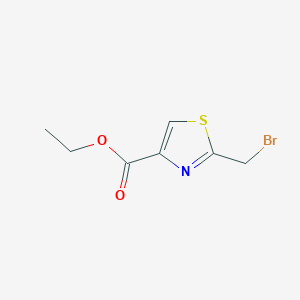
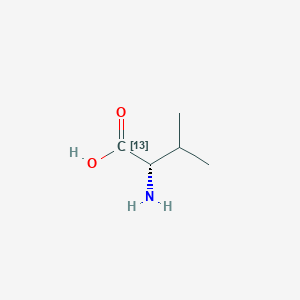
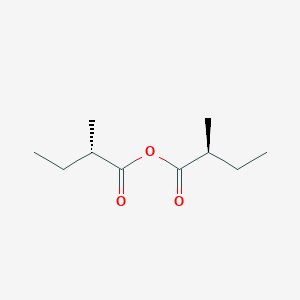

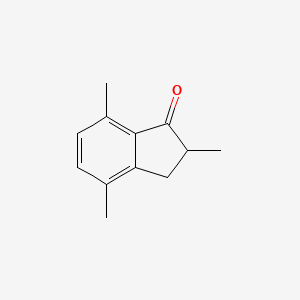
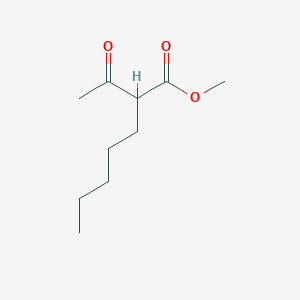
![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)